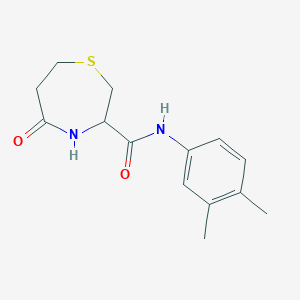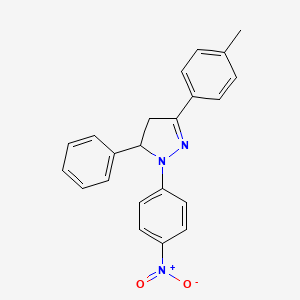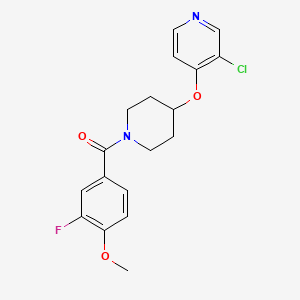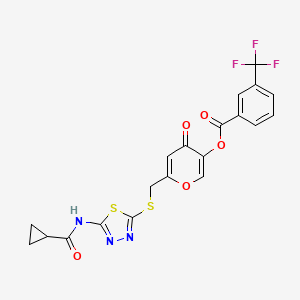
N-(3,4-dimethylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance in various fields .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis involves the use of various spectroscopic techniques (like IR, NMR, Mass spectrometry) to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying its reactivity, the mechanisms of its reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound. Physical properties can include melting point, boiling point, and solubility. Chemical properties can include reactivity, acidity or basicity, and stability .科学的研究の応用
Synthesis and Evaluation of Radiosensitizers
Compounds with structures similar to N-(3,4-dimethylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide have been synthesized for evaluation as radiosensitizers, which are substances that make cancer cells more sensitive to radiation therapy. For instance, a series of nitrothiophene carboxamides with various side chains demonstrated potential as radiosensitizers in vitro and in vivo, highlighting their significance in cancer treatment research (Threadgill et al., 1991).
Development of Anticancer Agents
Research on functionalized amino acid derivatives has shown that certain compounds exhibit cytotoxic activity against human cancer cell lines. This suggests the potential of this compound analogs in designing new anticancer agents, with studies reporting significant cytotoxicity in ovarian and oral cancers (Kumar et al., 2009).
Antibacterial and Antifungal Applications
Novel analogs featuring the core structure have been designed and synthesized, displaying promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These findings underscore the compound's potential in developing new antibiotics and addressing antibiotic resistance challenges (Palkar et al., 2017).
Herbicide Development
Research into benzamides similar to this compound has led to the discovery of new herbicides effective against annual and perennial grasses. This highlights the compound's agricultural applications, offering potential utility in forage legumes, certain turf grasses, and cultivated crops (Viste et al., 1970).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-9-3-4-11(7-10(9)2)15-14(18)12-8-19-6-5-13(17)16-12/h3-4,7,12H,5-6,8H2,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYYUKSLYWVJGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CSCCC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-propoxybenzene](/img/structure/B2904803.png)
![2-[[1-(2-Phenylethyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2904805.png)
![2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2904806.png)

![N-[2-(4-Fluoroanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2904811.png)

![Methyl 3-{[4-(tert-butyl)benzoyl]amino}-4-methyl-2-thiophenecarboxylate](/img/structure/B2904814.png)


![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)butanamide](/img/structure/B2904817.png)


![1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidine-2-carboxylic acid](/img/structure/B2904821.png)